what is the chemical structure of 8-(Methylamino)octanoic acid
what is the chemical structure of 8-(Methylamino)octanoic acid
An In-depth Technical Guide to 8-(Methylamino)octanoic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
8-(Methylamino)octanoic acid is an N-methylated ω-amino fatty acid, a class of molecules gaining significant traction in the fields of medicinal chemistry and drug development. This bifunctional molecule, featuring an eight-carbon aliphatic chain, is terminated by a carboxylic acid and a secondary methylamino group. This unique structure imparts amphiphilic properties and provides two reactive sites for chemical modification, making it a versatile building block for complex molecular architectures.
The N-methylation of amino acids is a well-established strategy in peptide drug design to enhance pharmacokinetic properties.[1][2] N-methylation can increase a peptide's lipophilicity, which may improve its membrane permeability and oral bioavailability.[1] Furthermore, the methyl group can provide steric hindrance, protecting the amide bond from enzymatic degradation and increasing the peptide's in vivo stability.[3]
While direct biological activities of 8-(Methylamino)octanoic acid are not extensively documented, its structural similarity to other bioactive molecules suggests significant potential. For instance, derivatives of the closely related 8-aminooctanoic acid, such as Salcaprozate Sodium (SNAC), are utilized as oral permeation enhancers in drug formulations.[4] Additionally, octanoic acid and its derivatives have demonstrated a range of biological effects, including antimicrobial and metabolic-regulating properties.[5][6]
This technical guide provides a comprehensive overview of 8-(Methylamino)octanoic acid, detailing its chemical structure, synthesis, and characterization. It further explores its potential applications in drug development, drawing insights from the established roles of N-methylated amino acids and other octanoic acid derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
8-(Methylamino)octanoic acid possesses a simple yet versatile chemical structure. The molecule consists of an eight-carbon straight-chain alkane backbone, with a carboxylic acid group (-COOH) at one terminus (C1) and a methylamino group (-NHCH₃) at the other (C8).
Caption: Chemical structure of 8-(Methylamino)octanoic acid.
Physicochemical Data
The physicochemical properties of 8-(Methylamino)octanoic acid are crucial for predicting its behavior in biological systems and for designing its applications in drug delivery and formulation. The following table summarizes key computed and experimental properties.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO₂ | [7] |
| Molecular Weight | 173.25 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | Calculated |
| logP (Octanol-Water Partition Coefficient) | 1.85 | Calculated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
Synthesis and Purification
The synthesis of 8-(Methylamino)octanoic acid can be achieved through several routes, with reductive amination of an 8-oxo-precursor being a common and efficient method. Alternative strategies may involve the N-methylation of 8-aminooctanoic acid or direct synthesis from halogenated carboxylic esters.[7]
Reductive Amination of 8-Oxooctanoic Acid
A prevalent approach for synthesizing 8-(Methylamino)octanoic acid involves the reductive amination of 8-oxooctanoic acid using methylamine in the presence of a reducing agent.[7] This method is advantageous due to the commercial availability of the starting materials and the generally mild reaction conditions.
Caption: Workflow for the synthesis of 8-(Methylamino)octanoic acid.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of 8-(Methylamino)octanoic acid from 8-oxooctanoic acid.
Materials:
-
8-Oxooctanoic acid
-
Methylamine (solution in THF or water)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 8-oxooctanoic acid (1.0 eq) in methanol.
-
Amine Addition: To the stirred solution, add methylamine (1.2 eq) and stir at room temperature for 1-2 hours to form the intermediate imine/enamine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
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Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~2-3) to decompose any remaining reducing agent.
-
Basification and Extraction: Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude 8-(Methylamino)octanoic acid by silica gel column chromatography or recrystallization to obtain the final product.
Characterization
The identity and purity of synthesized 8-(Methylamino)octanoic acid are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 8-(Methylamino)octanoic acid.
Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10-12 | Broad singlet | 1H |
| -CH₂-COOH | ~2.35 | Triplet | 2H |
| -NH-CH₃ | ~2.45 | Singlet | 3H |
| -CH₂-NH- | ~2.65 | Triplet | 2H |
| -CH₂- chain | 1.20 - 1.70 | Multiplet | 10H |
Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):
| Carbon | Chemical Shift (δ, ppm) |
| -COOH | ~179 |
| -NH-CH₃ | ~36 |
| -CH₂-NH- | ~51 |
| -CH₂-COOH | ~34 |
| -CH₂- chain | 25 - 30 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of 8-(Methylamino)octanoic acid. For C₉H₁₉NO₂, the expected exact mass is 173.1416 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis.
Biological Activity and Potential Applications
While specific studies on the biological activity of 8-(Methylamino)octanoic acid are limited, its structural features suggest several promising applications in drug development and research.
Peptide Modification and Drug Design
The incorporation of N-methylated amino acids into peptides is a widely used strategy in medicinal chemistry to improve their therapeutic potential.[1][3] The N-methyl group can enhance metabolic stability by protecting against enzymatic degradation and can also increase membrane permeability, potentially leading to improved oral bioavailability.[1][2] 8-(Methylamino)octanoic acid can be used as a non-standard amino acid in peptide synthesis to introduce these favorable properties.
Linkers in Drug Conjugates
The bifunctional nature of 8-(Methylamino)octanoic acid, with a carboxylic acid and an amino group at opposite ends of an eight-carbon chain, makes it an ideal candidate for use as a linker in drug conjugates, such as antibody-drug conjugates (ADCs).[4] The linker connects the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug). The length and flexibility of the octanoic acid chain can provide spatial separation between the two components, which is often crucial for maintaining their respective biological activities.[4]
Caption: Conceptual use of 8-(Methylamino)octanoic acid as a linker in an ADC.
Permeation Enhancer
Derivatives of 8-aminooctanoic acid are known to act as oral permeation enhancers.[4] These molecules are thought to transiently increase the fluidity of the gastrointestinal epithelial cell membranes, thereby facilitating the absorption of co-administered drugs.[4] Given its structural similarity, 8-(Methylamino)octanoic acid and its derivatives warrant investigation for similar properties, which could be highly valuable in the development of oral formulations for poorly permeable drugs.
Conclusion
8-(Methylamino)octanoic acid is a versatile bifunctional molecule with significant potential in the field of drug development. Its synthesis is readily achievable through established chemical routes, and its structure can be unambiguously confirmed by standard analytical methods. While direct biological data is still emerging, the known benefits of N-methylation in peptides and the diverse applications of related octanoic acid derivatives provide a strong rationale for its exploration as a peptide-modifying agent, a linker for drug conjugates, and a potential permeation enhancer. Further research into the biological activities and applications of 8-(Methylamino)octanoic acid is warranted and is anticipated to unlock its full potential in the development of novel therapeutics.
References
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588-1599.
- Biron, E., & Kessler, H. (2005). N-methylation of peptides: a new tool for the chemist's toolbox. CHIMIA International Journal for Chemistry, 59(1-2), 33-37.
- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones. The Journal of Organic Chemistry, 67(14), 4937-4944.
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 8-aminooctanoic acid from oleic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2004007427A1 - N-methyl amino acids.
- Chen, Y., et al. (2022). Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis. Biofilm, 4, 100078.
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Fuse Lab. (n.d.). Syntheses of Peptides and Amino Acid Derivatives. Retrieved from [Link]
- Park, S., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. BMC Complementary Medicine and Therapies, 23(1), 27.
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Journal of Ethnopharmacology. (2025). Effect of 8-methyl nonanoic acid, a degradation by-product of dihydroc. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of octanoic acid, aminodiol with octanoic acid, and aminodiol with trifluoroacetic acid. Retrieved from [Link]
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ResearchGate. (2022). Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis. Retrieved from [Link]
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PubChem. (n.d.). Methyl Octanoate. Retrieved from [Link]
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